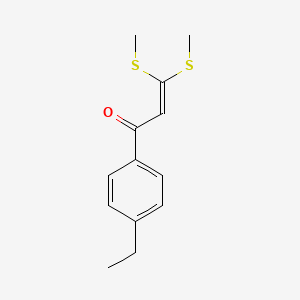

1-(4-Ethylphenyl)-3,3-bis(methylsulfanyl)prop-2-EN-1-one

Description

Properties

CAS No. |

96185-17-0 |

|---|---|

Molecular Formula |

C13H16OS2 |

Molecular Weight |

252.4 g/mol |

IUPAC Name |

1-(4-ethylphenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one |

InChI |

InChI=1S/C13H16OS2/c1-4-10-5-7-11(8-6-10)12(14)9-13(15-2)16-3/h5-9H,4H2,1-3H3 |

InChI Key |

CFGYNKFBAIHKFO-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)C=C(SC)SC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the formation of the α,β-unsaturated ketone (chalcone) framework via condensation reactions, followed by introduction or retention of the bis(methylsulfanyl) groups at the 3-position of the prop-2-en-1-one moiety.

Base-Catalyzed Claisen-Schmidt Condensation

A common approach to chalcone derivatives involves the Claisen-Schmidt condensation between substituted acetophenones and aromatic aldehydes under basic conditions.

-

- Equimolar amounts of 4-ethylacetophenone and an appropriate aldehyde (or pre-functionalized ketone containing bis(methylsulfanyl) groups) are dissolved in ethanol.

- A strong base such as potassium hydroxide (KOH) is added, typically in aqueous solution (~15-60%).

- The mixture is stirred at room temperature or slightly elevated temperatures for 2-24 hours.

- Reaction progress is monitored by thin-layer chromatography (TLC).

- Upon completion, the reaction mixture is acidified (e.g., with 10-50% HCl) to precipitate the product.

- The solid is filtered, washed, and recrystallized from ethanol or ethyl acetate/hexane mixtures.

| Parameter | Details |

|---|---|

| Solvent | Ethanol (20-40 mL) |

| Base | Potassium hydroxide (15-60% aqueous) |

| Temperature | Room temperature to 60 °C |

| Reaction Time | 2–24 hours |

| Work-up | Acidification with HCl, filtration |

| Purification | Recrystallization or column chromatography (ethyl acetate/hexane) |

| Yield | Typically 75-90% |

This method is well-established for chalcone synthesis and can be adapted for substrates bearing methylsulfanyl groups by starting with appropriately substituted acetophenones or aldehydes.

Synthesis of 3,3-Bis(methylsulfanyl) Substituted Chalcones

The bis(methylsulfanyl) substitution at the 3-position is introduced either by starting from α-oxo ketene dithioacetals or by post-condensation functionalization.

-

- Microwave irradiation has been demonstrated to significantly reduce reaction times and improve yields in the synthesis of bis(methylthio)-substituted chalcones.

- A typical procedure involves mixing 1-(4-ethylphenyl)-3,3-bis(methylthio)prop-2-en-1-one with aryl sulfonohydrazides in DMSO with iodine as a catalyst.

- The mixture is irradiated under microwave at 160 W for 4 minutes with intermittent intervals.

- After reaction completion, the mixture is quenched with sodium thiosulfate, extracted with chloroform, dried, and purified by column chromatography.

Palladium-Catalyzed Visible-Light-Driven Heck Reaction

Recent advances include the use of palladium-catalyzed Heck coupling under visible-light irradiation to functionalize 2-bromo-1-(4-ethylphenyl)-3,3-bis(methylthio)prop-2-en-1-one.

-

- Catalyst: Pd(OAc)2 (10 mol%)

- Ligand: XantPhos (20 mol%)

- Base: Cesium carbonate (Cs2CO3, 2 equivalents)

- Solvent: Benzene

- Light source: 15 W blue LED bulb

- Temperature: Ambient

- Reaction time: Optimized based on substrate

Analytical Characterization and Research Outcomes

Spectroscopic Data

- 1H NMR: Characteristic signals include aromatic protons from the 4-ethylphenyl group, vinyl protons of the α,β-unsaturated ketone, and methyl protons of the methylsulfanyl groups appearing as singlets around 2.3-2.6 ppm.

- 13C NMR: Signals corresponding to carbonyl carbon (~190 ppm), aromatic carbons, vinyl carbons, and methylsulfanyl carbons (~15-20 ppm).

- IR Spectroscopy: Strong absorption bands for the carbonyl group (~1660 cm⁻¹), aromatic C-H stretching, and C-S stretching vibrations.

- Mass Spectrometry: Molecular ion peaks consistent with the molecular weight of the compound (e.g., m/z ~ 280-300 depending on substituents).

- Melting Point: Typically ranges from 80 to 140 °C depending on purity and substituents.

Yield and Purity

- Yields for the preparation of this compound via microwave-assisted methods reach up to 88%, with high purity confirmed by TLC and chromatographic techniques.

- Conventional methods yield slightly lower amounts (75-85%) with longer reaction times.

- Purification is commonly achieved by recrystallization or silica gel column chromatography using ethyl acetate/hexane mixtures.

Summary Table of Preparation Methods

| Method | Key Reagents & Conditions | Yield (%) | Reaction Time | Advantages |

|---|---|---|---|---|

| Base-Catalyzed Claisen-Schmidt | 4-Ethylacetophenone + aldehyde, KOH in ethanol, RT to 60 °C | 75-90 | 2-24 hours | Simple, well-established |

| Microwave-Assisted Synthesis | 1-(4-Ethylphenyl)-3,3-bis(methylthio)prop-2-en-1-one + arylsulfonohydrazides, DMSO, I2, 160 W microwave | 85-88 | 4 minutes | Eco-friendly, rapid, high yield |

| Conventional Heating | Same as microwave but 80 °C, 3 hours, solvent-free | 75-80 | 3 hours | Requires longer time |

| Pd-Catalyzed Visible-Light Heck | Pd(OAc)2, XantPhos, Cs2CO3, benzene, blue LED, ambient temp | 80-88 | Optimized (hours) | Mild, selective, visible-light driven |

Chemical Reactions Analysis

2.1. Palladium-Catalyzed Heck Reaction

The brominated derivative (2-bromo-1-(4-ethylphenyl)-3,3-bis(methylthio)prop-2-en-1-one) undergoes visible-light-driven Heck coupling with styrenes to form 1,3-dienes :

Conditions :

-

Catalyst: Pd(OAc)₂ (10 mol%)

-

Ligand: XantPhos (20 mol%)

-

Base: Cs₂CO₃ (2 equiv)

-

Solvent: Benzene

-

Light: 15 W blue LED (450–460 nm)

Mechanism :

-

Photoexcited Pd(0) species abstracts a hydrogen atom from styrene.

-

Radical addition to the enone system.

-

β-H elimination forms the conjugated diene.

2.2. Cycloaddition Reactions

The compound participates in Diels-Alder reactions as a dienophile due to its electron-deficient enone system:

Example :

| Dienophile | Conditions | Product |

|---|---|---|

| 1,3-Butadiene | Heat, toluene | Bicyclic adduct |

2.3. Oxidation Reactions

The methylsulfanyl groups are oxidized to sulfoxides or sulfones under controlled conditions:

| Oxidizing Agent | Product |

|---|---|

| H₂O₂ | Sulfoxide (R-S(O)-R) |

| mCPBA | Sulfone (R-SO₂-R) |

2.4. Cross-Coupling Reactions

The compound engages in Suzuki–Miyaura coupling when halogenated:

Example :

| Halogenated Derivative | Coupling Partner | Conditions | Product |

|---|---|---|---|

| Brominated enone | Aryl boronic acid | Pd(PPh₃)₄, K₂CO₃, DMF | Biaryl-functionalized enone |

Mechanistic Insights

-

Radical Pathways : Inhibition experiments using TEMPO confirm radical intermediates in Heck reactions .

-

Electronic Effects : Electron-withdrawing substituents (e.g., -CF₃) on styrenes reduce yields due to slower radical addition .

-

Steric Effects : Bulky substituents (e.g., 2-naphthyl) lower yields in coupling reactions .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Several studies have indicated that 1-(4-Ethylphenyl)-3,3-bis(methylsulfanyl)prop-2-EN-1-one exhibits promising anticancer properties. Research has shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. The presence of the methylsulfanyl groups is believed to enhance the compound's ability to interact with biological targets, potentially leading to the development of new anticancer agents.

Mechanism of Action

The compound is thought to exert its effects through multiple mechanisms, including the induction of apoptosis (programmed cell death) and the inhibition of specific signaling pathways that are crucial for cancer cell survival. Understanding these mechanisms could pave the way for targeted therapies that minimize side effects compared to traditional chemotherapy.

Organic Synthesis

Building Block in Organic Chemistry

this compound serves as a versatile intermediate in organic synthesis. Its unique functional groups allow it to participate in various chemical reactions, including nucleophilic substitutions and cross-coupling reactions. This versatility makes it a valuable building block for synthesizing more complex organic molecules.

Synthesis of Sulfur-containing Compounds

The presence of sulfur in the compound enhances its utility in synthesizing other sulfur-containing derivatives. Such compounds often exhibit interesting biological activities and can be used in pharmaceuticals and agrochemicals.

Materials Science

Polymer Chemistry

In materials science, this compound can be utilized as a monomer for the synthesis of polymers with tailored properties. The incorporation of this compound into polymer matrices can lead to materials with enhanced thermal stability and mechanical properties.

Photopolymerization Applications

The compound's ability to undergo photopolymerization upon exposure to UV light makes it suitable for applications in coatings and adhesives. This property can be exploited in developing smart materials that respond to environmental stimuli.

Table 1: Summary of Research Findings on this compound

Mechanism of Action

The mechanism by which 1-(4-ETHYL-PHENYL)-3,3-BIS-METHYLSULFANYL-PROPENONE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to desired biological outcomes. For example, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential enzymes.

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing groups (e.g., Br, F, CF₃) enhance electrophilicity, facilitating nucleophilic attacks in synthesis .

- Lipophilicity correlates with aryl substituent size; the 4-ethylphenyl derivative (XLogP 3.9) is more lipophilic than smaller analogs like the 2-fluorophenyl compound .

Physical and Spectral Properties

- Melting Points: 1-(4-Ethylphenyl) derivative: Not reported in evidence, but analogs like 1-(3,4-dichlorophenyl) variants melt at 96–97°C . 1-(2-Fluorophenyl) derivative: Likely lower than brominated analogs due to reduced molecular symmetry .

- Spectroscopy :

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 1-(4-Ethylphenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one, and how do reaction conditions influence yield?

- Answer : The compound can be synthesized via base-catalyzed Claisen-Schmidt condensation. A typical procedure involves reacting 4-ethylacetophenone with bis(methylsulfanyl)acetylene derivatives in ethanol or methanol under alkaline conditions (e.g., NaOH or KOH) at 0–50°C for 2–3 hours . Yield optimization requires precise stoichiometry (1:1 molar ratio of ketone to aldehyde), controlled temperature (room temperature for intermediates), and inert atmospheres to prevent oxidation. Reported yields for analogous chalcones range from 80% to 96%, influenced by electron-withdrawing substituents and solvent polarity .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation of this chalcone derivative?

- Answer :

- NMR : and NMR confirm the α,β-unsaturated ketone backbone (δ ~7.5–8.5 ppm for enone protons) and methylsulfanyl groups (δ ~2.5 ppm for SCH) .

- X-ray Diffraction : Single-crystal X-ray analysis (e.g., using SHELXL ) resolves bond lengths (C=O ~1.22 Å, C–S ~1.75 Å) and dihedral angles between aromatic rings. For example, the enone moiety typically adopts an E-configuration with torsion angles >170° .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z ~278.08 for CHOS) .

Q. How do substituents on the phenyl rings affect the compound’s stability and reactivity?

- Answer : The 4-ethyl group enhances solubility in non-polar solvents, while methylsulfanyl substituents increase electron density at the β-carbon, favoring nucleophilic attacks. Stability is influenced by steric hindrance (e.g., bulky groups reduce π-π stacking) and electronic effects (electron-withdrawing groups stabilize the enone system) .

Advanced Research Questions

Q. What computational strategies are employed to predict nonlinear optical (NLO) properties of this chalcone?

- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) model hyperpolarizability (β) and dipole moments. Key parameters include:

- Polarizability (α) : Correlated with conjugation length; methylsulfanyl groups enhance charge transfer.

- Second-order NLO response : Calculated using finite-field methods, with β values ~10 esu for analogous chalcones .

Q. How can crystallographic data resolve contradictions in reported bioactivity studies of chalcone derivatives?

- Answer : Structural comparisons (e.g., via CCDC databases) identify bioactive conformations. For example:

- Hydrogen bonding : C–H⋯O interactions (2.6–2.8 Å) stabilize active conformers in antimicrobial chalcones .

- π-π stacking : Planar enone systems (interplanar distances ~3.5 Å) enhance DNA intercalation, critical for antitumor activity .

Q. What experimental design considerations are essential for studying ultrafast nonlinear optical responses in thin-film applications?

- Answer :

- Sample preparation : Spin-coating or vacuum deposition ensures uniform film thickness (100–500 nm).

- Pump-probe spectroscopy : Femtosecond lasers (λ = 800 nm, pulse width ~100 fs) measure excited-state dynamics (e.g., T → S relaxation <1 ps) .

- Structure-property linkage : Electron-donating substituents (e.g., –SCH) redshift absorption maxima, enhancing two-photon absorption cross-sections (~1000 GM) .

Methodological Considerations

Q. How can researchers optimize reaction conditions to minimize by-products like diastereomers or hydrated intermediates?

- Answer :

- Catalyst screening : Use Lewis acids (e.g., ZnCl) to accelerate enolization and suppress hydration.

- Solvent selection : Polar aprotic solvents (e.g., DMF) favor keto-enol tautomerization, reducing diastereomer formation .

- Chromatographic purification : Silica gel column chromatography (hexane/ethyl acetate gradient) isolates the E-isomer with >95% purity .

Q. What protocols validate the compound’s thermal stability for material science applications?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.